molecular formula C11H16BrN3O2S B13875137 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline

Cat. No.: B13875137
M. Wt: 334.24 g/mol
InChI Key: KOXCOKWCGCUCPG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline is a chemical compound with the molecular formula C11H16BrN3O2S It is a brominated aniline derivative that contains a piperazine ring substituted with a methyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline typically involves the bromination of aniline derivatives followed by the introduction of the piperazine and sulfonyl groups. One common method involves the following steps:

    Bromination: Aniline is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid.

    Piperazine Introduction: The brominated aniline is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) to form the piperazine derivative.

    Sulfonylation: Finally, the piperazine derivative is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminated derivative, while oxidation can produce a sulfone or sulfoxide derivative.

Scientific Research Applications

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl group can enhance its binding affinity to certain proteins, while the piperazine ring can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
  • 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine

Uniqueness

5-Bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline is unique due to the presence of both the sulfonyl and piperazine groups, which confer distinct chemical and biological properties. The sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets, while the piperazine ring improves its solubility and pharmacokinetic profile.

Properties

Molecular Formula

C11H16BrN3O2S

Molecular Weight

334.24 g/mol

IUPAC Name

5-bromo-2-(4-methylpiperazin-1-yl)sulfonylaniline

InChI

InChI=1S/C11H16BrN3O2S/c1-14-4-6-15(7-5-14)18(16,17)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7,13H2,1H3

InChI Key

KOXCOKWCGCUCPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)Br)N

Origin of Product

United States

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